molecular formula C15H13BrO2 B13936753 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane

Cat. No.: B13936753
M. Wt: 305.17 g/mol
InChI Key: BBAMNMLVUFORRK-UHFFFAOYSA-N
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Description

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane is an organic compound that features a biphenyl structure with a bromine atom attached to one of the phenyl rings and a dioxolane ring attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane typically involves the bromination of biphenyl followed by the formation of the dioxolane ring. One common method involves the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The brominated biphenyl is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is carefully controlled to ensure selective bromination at the desired position on the biphenyl ring.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .

Scientific Research Applications

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane is unique due to the presence of both the bromine atom and the dioxolane ring, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler biphenyl derivatives.

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

2-[4-(4-bromophenyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C15H13BrO2/c16-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15-17-9-10-18-15/h1-8,15H,9-10H2

InChI Key

BBAMNMLVUFORRK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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